molecular formula C10H11F3N2O2 B2741747 2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid CAS No. 1955498-16-4

2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid

Cat. No.: B2741747
CAS No.: 1955498-16-4
M. Wt: 248.205
InChI Key: HXJWFWLVXHJWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid is a chemical compound with the molecular formula C10H11F3N2O2 and a molecular weight of 248.21 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(Trifluoromethyl)benzene-1-carboximidamide with acetic acid under controlled conditions . The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group in the compound can influence its reactivity and binding affinity to various biological molecules. This can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Trifluoromethyl)benzene-1-carboximidamide, acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl group and the carboximidamide group allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

acetic acid;2-(trifluoromethyl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.C2H4O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;1-2(3)4/h1-4H,(H3,12,13);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJWFWLVXHJWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)C(=N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.